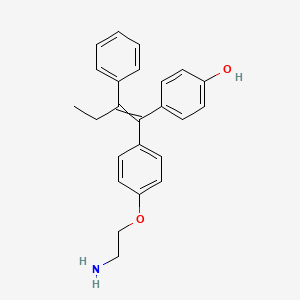

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un metabolito activo del modulador selectivo del receptor de estrógeno tamoxifeno . A diferencia del tamoxifeno, el norendoxifeno no es un modulador selectivo del receptor de estrógeno, sino que actúa como un potente e inhibidor competitivo selectivo de la aromatasa . Este compuesto ha demostrado un potencial como compuesto principal para el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento del cáncer de mama positivo para el receptor de estrógeno .

Mecanismo De Acción

El norendoxifeno ejerce sus efectos inhibiendo competitivamente la enzima aromatasa (CYP19), que es responsable de convertir los andrógenos en estrógenos . Al inhibir la aromatasa, el norendoxifeno reduce los niveles de estrógeno, lo que es beneficioso para el tratamiento del cáncer de mama positivo para el receptor de estrógeno . Los objetivos moleculares del norendoxifeno incluyen el sitio activo de la aromatasa, donde se une y evita que la enzima catalice la conversión de andrógenos en estrógenos .

Análisis Bioquímico

Biochemical Properties

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a crucial role in biochemical reactions by interacting with estrogen receptors, particularly estrogen receptor alpha (ERα). This interaction inhibits the estrogen-mediated transcriptional activity, thereby reducing the proliferation of estrogen receptor-positive breast cancer cells . The compound also interacts with other biomolecules such as protein kinase C (PKC), which it inhibits, leading to alterations in cell signaling pathways . Additionally, this compound has been shown to affect the activity of enzymes involved in its own metabolism, such as CYP2D6 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . The compound also influences cell signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the expression of metabolic enzymes and transporters .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors, leading to the inhibition of estrogen receptor-mediated transcription . This binding prevents the activation of estrogen-responsive genes, thereby reducing cell proliferation. Additionally, this compound inhibits protein kinase C, which plays a role in various cellular processes, including cell growth and differentiation . The compound also induces changes in gene expression by modulating the activity of transcription factors and coactivators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its antiestrogenic activity over extended periods, although some reduction in potency may occur due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in breast cancer models . At higher doses, toxic effects such as hepatotoxicity and cardiotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 . The compound undergoes further metabolism to form other active metabolites, which contribute to its overall therapeutic effects . The interactions with metabolic enzymes and cofactors can influence the metabolic flux and levels of metabolites, affecting the compound’s efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, and it can accumulate in tissues such as the liver and breast . The distribution pattern of this compound is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its therapeutic effects .

Métodos De Preparación

El norendoxifeno se sintetiza a través de una serie de reacciones químicas que comienzan con el tamoxifeno. La ruta sintética implica la desmetilación del tamoxifeno para producir norendoxifeno . Las condiciones de reacción suelen incluir el uso de ácidos o bases fuertes para facilitar el proceso de desmetilación.

Análisis De Reacciones Químicas

El norendoxifeno experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del norendoxifeno puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir derivados hidroxílicos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen acts as a selective estrogen receptor modulator (SERM) and exhibits varying affinities for estrogen receptors (ERs).

- Binding Affinity : Studies indicate that this compound has a higher binding affinity to ERs compared to tamoxifen itself, suggesting enhanced potency in inhibiting estrogen-stimulated breast cancer cell proliferation .

- Tissue-Specific Activity : The compound functions differently across various tissues, acting as an antagonist in breast tissue while exhibiting agonist properties in other tissues. This dual action can be beneficial in managing hormone-sensitive cancers while minimizing side effects .

Therapeutic Applications

The primary application of this compound lies in its use for treating estrogen receptor-positive breast cancer.

- Breast Cancer Treatment : It is utilized to slow or halt the growth of estrogen-dependent tumors. Its efficacy has been noted in clinical settings, particularly among patients who metabolize tamoxifen into its active forms efficiently .

- Gynecomastia and Mastalgia : The compound has shown promise in treating conditions like gynecomastia (breast enlargement in men) and mastalgia (breast pain), providing relief by modulating estrogen activity .

Research Findings

Recent studies have expanded the understanding of this compound's role in cancer therapy and beyond.

Clinical Studies

A significant body of clinical research has focused on the pharmacokinetics and pharmacodynamics of this compound:

- Endoxifen Levels : Research suggests that plasma concentrations of endoxifen, a primary active metabolite of tamoxifen, are influenced by genetic factors such as CYP2D6 genotype. Patients with certain genotypes may experience different therapeutic outcomes due to variations in metabolite levels .

- Comparative Efficacy : Studies comparing the efficacy of this compound to other SERMs have shown it to be at least as effective as 4-hydroxy tamoxifen, reinforcing its potential as a frontline treatment option .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with using this compound:

| Study Reference | Patient Demographics | Treatment Outcome | Comments |

|---|---|---|---|

| West et al., 1990 | Women with breast cancer | Reduced tumor size | Noted effectiveness in ER-positive tumors |

| Gooren, 1989 | Men with gynecomastia | Symptom relief | Highlighted hormonal modulation benefits |

| Kitaichi et al., 1995 | Patients with pulmonary lymphangioleiomyomatosis | Symptom improvement | Suggested broader applications beyond oncology |

Comparación Con Compuestos Similares

El norendoxifeno es estructuralmente similar a otros metabolitos del tamoxifeno, como el 4-hidroxitamoxifeno y el endoxifeno . El norendoxifeno es único en su doble actividad como inhibidor de la aromatasa y como modulador selectivo del receptor de estrógeno . Esta doble actividad distingue al norendoxifeno de otros compuestos similares y destaca su potencial como compuesto principal para el desarrollo de nuevos agentes terapéuticos .

Compuestos similares

- 4-hidroxitamoxifeno

- Endoxifeno

- N-desmetil-tamoxifeno

- N-desmetil-4'-hidroxi-tamoxifeno

Actividad Biológica

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic implications.

Pharmacological Properties

-

Estrogen Receptor Modulation :

- Like its parent compound, this compound may exhibit both estrogenic and anti-estrogenic properties depending on the tissue context. Studies indicate that tamoxifen metabolites can bind to estrogen receptors (ERs) and modulate gene expression related to cell proliferation and apoptosis in breast cancer cells .

-

Anticancer Activity :

- Research has shown that tamoxifen and its metabolites can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and oxidative stress. For instance, derivatives like endoxifen have demonstrated potent anticancer effects against both estrogen-sensitive and insensitive breast cancer cells .

Metabolic Pathways

The metabolism of tamoxifen involves several key enzymes:

- Cytochrome P450 Enzymes : Major enzymes involved include CYP2D6, CYP3A4, and CYP2C19. These enzymes facilitate the conversion of tamoxifen into its active metabolites, which can further undergo glucuronidation by UGT enzymes .

- Phase II Metabolism : Glucuronidation plays a critical role in the clearance of tamoxifen metabolites from the body, influencing their bioavailability and therapeutic efficacy .

Clinical Implications

A study examining the pharmacokinetics of tamoxifen and its metabolites in breast cancer patients revealed significant inter-patient variability in metabolite levels. This variability can affect treatment outcomes, emphasizing the need for personalized dosing regimens based on metabolite concentrations .

Table 1: Summary of Key Metabolites and Their Activities

| Metabolite | Activity | Binding Affinity to ERα | Clinical Relevance |

|---|---|---|---|

| Tamoxifen | SERM | Moderate | Standard treatment for ER-positive breast cancer |

| 4-Hydroxy-Tamoxifen | Strong anti-estrogenic | High | More potent than tamoxifen; significant therapeutic role |

| Endoxifen | Anti-estrogenic | Very high | Considered crucial for therapeutic efficacy |

| This compound | Potentially similar to 4-OHT | Unknown | Needs further investigation |

Propiedades

Número CAS |

1217237-98-3 |

|---|---|

Fórmula molecular |

C24H25NO2 |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |

Clave InChI |

YCQBLTPGQSYLHD-VHXPQNKSSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

SMILES isomérico |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Sinónimos |

4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.